molecular formula C10H12Cl3NO2 B2682666 (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride CAS No. 2097958-02-4

(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

Cat. No.: B2682666
CAS No.: 2097958-02-4
M. Wt: 284.56
InChI Key: DJSSFGWNYRSXFO-SBSPUUFOSA-N
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Description

®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and methylamine.

    Formation of Intermediate: The first step involves the condensation of 3,4-dichlorobenzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Esterification: The amine is then esterified with methyl chloroformate to form the final product, ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into various reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, hydroxides, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and the development of enantioselective catalysts.

Biology

In biological research, this compound is used to study the effects of chiral molecules on biological systems. It can serve as a model compound for understanding the interactions between chiral drugs and their biological targets.

Medicine

In medicine, ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is investigated for its potential therapeutic effects. It may be used in the development of new drugs, particularly those targeting neurological conditions due to its structural similarity to certain neurotransmitters.

Industry

In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the production of high-value chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride: The enantiomer of the compound, with similar but distinct biological activities.

    Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate: The non-chiral version of the compound, lacking the specific three-dimensional arrangement.

    3,4-Dichlorophenylalanine: A structurally related compound with different functional groups.

Uniqueness

®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is unique due to its chiral nature and specific chemical properties. Its ability to interact with biological systems in a stereospecific manner makes it particularly valuable in research and development.

This detailed overview provides a comprehensive understanding of ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSSFGWNYRSXFO-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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